![molecular formula C19H20O2 B14116081 (E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine](/img/structure/B14116081.png)
(E)-9-Methoxy-4-phenyl-2,3,6,7-tetrahydrobenzo[b]oxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The specific structure of this compound includes a benzoxonin ring system, which is a fused ring system containing both oxygen and nitrogen atoms.
Méthodes De Préparation
The synthesis of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a phenyl-substituted precursor with methoxy-substituted reagents under acidic or basic conditions can lead to the formation of the desired benzoxonin ring system. Industrial production methods often involve the use of catalysts to increase the yield and efficiency of the reaction .
Analyse Des Réactions Chimiques
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Halogenation and nitration are common substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- can be compared with other similar compounds such as:
1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4,8-diMethyl-, (4Z)-: This compound has a similar benzoxonin ring system but differs in the substitution pattern.
1-Benzoxonin-9-ol, 2,3,6,7-tetrahydro-4-phenyl-, (4E)-: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical properties and reactivity.
The uniqueness of 1-Benzoxonin, 2,3,6,7-tetrahydro-9-Methoxy-4-phenyl-, (4E)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20O2 |
|---|---|
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
(4E)-9-methoxy-4-phenyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C19H20O2/c1-20-18-10-11-19-17(14-18)9-5-8-16(12-13-21-19)15-6-3-2-4-7-15/h2-4,6-8,10-11,14H,5,9,12-13H2,1H3/b16-8+ |
Clé InChI |
SIWMCFBTVSYSQC-LZYBPNLTSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OCC/C(=C\CC2)/C3=CC=CC=C3 |
SMILES canonique |
COC1=CC2=C(C=C1)OCCC(=CCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



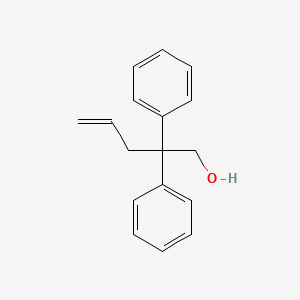

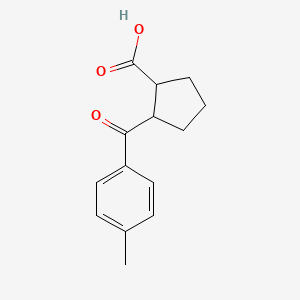
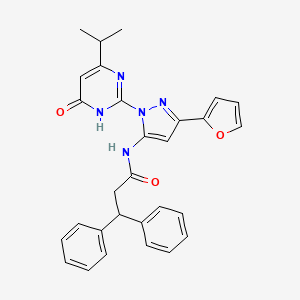
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)

![tert-Butyl 4-[(4-methylphenyl)sulfanyl]piperidine-1-carboxylate](/img/structure/B14116042.png)
![2-[2-amino-4-oxo-1-(4-propoxyphenyl)-4,5-dihydro-1H-pyrrol-3-yl]-6-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B14116044.png)
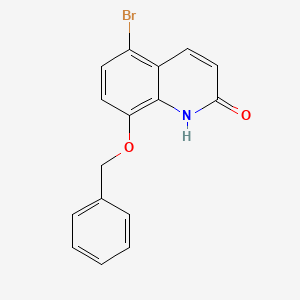
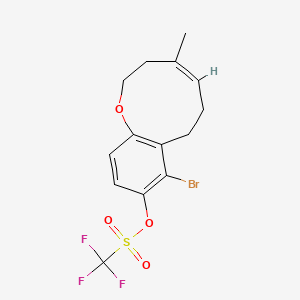

![(S)-tert-butyl 3-(4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl)piperidine-1-carboxylate](/img/structure/B14116073.png)
![3-butyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116078.png)
